molecular formula C21H14O5 B5760193 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

Cat. No.: B5760193
M. Wt: 346.3 g/mol
InChI Key: XFRDFFFYCMIRQU-UHFFFAOYSA-N
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Description

6-Oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is a high-purity chemical compound offered as a valuable building block for medicinal chemistry and pharmaceutical research. This compound belongs to the 6H-benzo[c]chromen-6-one (dibenzopyranone) class of heterocyclic scaffolds, which are the core structure in a range of biologically active molecules. Scientific literature indicates that derivatives of this scaffold have been investigated as selective agonists for the ERbeta receptor and, more recently, as novel potential inhibitors of Phosphodiesterase 2 (PDE2) for the treatment of neurodegenerative diseases such as Alzheimer's . The benzo[c]chromen-6-one core is also recognized as the fundamental structure of Urolithins, the main bioavailable metabolites of Ellagic Acid, which have shown neuroprotective effects . Researchers can utilize this ester derivative as a key intermediate to explore structure-activity relationships or to introduce specific functionalities for probing biological pathways. With a molecular formula of C21H14O5 and a molecular weight of 350 Da, this solid compound is characterized by a logP of 4.41 and a polar surface area of 62 Ų . It is supplied and guaranteed to be of ≥90% purity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRDFFFYCMIRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 6 Oxo 6h Benzo C Chromen 3 Yl 3 Methoxybenzoate and Its Analogues

Established Synthetic Routes for the 6-oxo-6H-benzo[c]chromenone Scaffold

The 6-oxo-6H-benzo[c]chromenone framework, also known as a dibenzopyranone or urolithin, is a privileged structure found in numerous natural products and pharmacologically active molecules. Consequently, a variety of synthetic strategies have been developed for its construction, ranging from classical multi-step procedures to more contemporary catalyst-mediated reactions.

Classical Multi-step Approaches

The traditional synthesis of the 6-oxo-6H-benzo[c]chromenone scaffold often involves the reaction of an o-bromobenzoic acid with a phenol (B47542), followed by an intramolecular cyclization. researchgate.net A common example is the copper-catalyzed reaction of a 2-halobenzoic acid with resorcinol (B1680541) to form a biaryl ether intermediate, which then undergoes lactonization. mdpi.com For instance, the synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one, a key precursor, can be achieved by reacting 2-bromobenzoic acid and resorcinol in the presence of sodium hydroxide (B78521) and a copper sulfate (B86663) catalyst. mdpi.com This method, while foundational, can be limited by harsh reaction conditions and modest yields. researchgate.net Another classical approach involves the cyclization of biaryl-2-carboxylic acids, which can be prepared through various cross-coupling methods. However, these cyclizations often require stoichiometric amounts of strong acids or toxic metal oxidants like Cr(VI) or Pb(IV). orgsyn.org

Modern Catalyst-Mediated Reactions

To overcome the limitations of classical methods, modern synthetic chemistry has introduced more efficient and versatile catalyst-mediated reactions. These include both palladium-catalyzed and transition-metal-free approaches.

Palladium-Catalyzed Domino Reactions: A significant advancement in the synthesis of 6-oxo-6H-benzo[c]chromenones is the use of palladium-catalyzed domino reactions. One such strategy involves a one-pot Suzuki-Miyaura cross-coupling of a 2-halobenzoic acid with a phenylboronic acid, followed by an in situ oxidative lactonization to furnish the desired scaffold. chemrxiv.org This approach offers the advantages of procedural simplicity and the ability to construct the biaryl bond and the lactone ring in a single operation. Palladium catalysis is also employed in C-H bond activation/cyclization sequences, for example, using diazonium salts as starting materials to generate the benzo[c]chromen-6-one core in excellent yields. nih.gov

Transition-Metal-Free Methods: In a move towards more sustainable and cost-effective synthesis, several transition-metal-free methods have been developed. Visible-light-mediated synthesis has emerged as a powerful tool, enabling the intramolecular direct C-H arylation of (2-halobenzyl) phenyl ethers to form the 6H-benzo[c]chromene ring system under mild conditions, using a strong base like potassium tert-butoxide in DMSO. rsc.org Another innovative approach involves a Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and a suitable dienophile, followed by an oxidative aromatization to construct the benzo[c]chromene framework. rsc.org Furthermore, a general metal-free method for the synthesis of 6H-benzo[c]chromen-6-ones from readily available biaryl-2-carboxylic acids has been reported, utilizing potassium peroxydisulfate (B1198043) as the oxidant. orgsyn.org This method is noted for its broad substrate scope and tolerance of various functional groups. orgsyn.org

Synthetic Method Key Features Catalyst/Reagent Advantages Disadvantages
Classical Multi-step Reaction of o-halobenzoic acid and phenol, followed by cyclization.Copper salts, strong acidsWell-establishedHarsh conditions, low yields
Palladium-Catalyzed Domino One-pot Suzuki-Miyaura coupling and lactonization.Palladium catalystsHigh efficiency, procedural simplicityCost of palladium, potential metal contamination
Transition-Metal-Free (Visible Light) Intramolecular C-H arylation.Light, strong baseMild conditions, sustainableRequires photochemical setup
Transition-Metal-Free (Diels-Alder) Cycloaddition and aromatization.Heat or other activationMetal-free, good yieldsLimited by precursor availability
Transition-Metal-Free (Oxidative Cyclization) Cyclization of biaryl-2-carboxylic acids.Potassium peroxydisulfateBroad scope, mild conditionsUse of a strong oxidant

Targeted Synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

The synthesis of the title compound is a two-stage process that first involves the preparation of the key intermediate, 3-hydroxy-6H-benzo[c]chromen-6-one, followed by its esterification with 3-methoxybenzoic acid or a derivative thereof.

Precursor Synthesis and Functional Group Transformations

The primary precursor for the targeted synthesis is 3-hydroxy-6H-benzo[c]chromen-6-one. This compound can be synthesized via the classical Ullmann condensation reaction. mdpi.com In a typical procedure, 2-bromobenzoic acid is reacted with resorcinol in an aqueous solution of sodium hydroxide. The reaction is heated, and a catalytic amount of copper sulfate solution is added to facilitate the coupling and subsequent cyclization, affording 3-hydroxy-6H-benzo[c]chromen-6-one. mdpi.com Alternative syntheses from 2-iodobenzoic acid and resorcinol have also been reported. nih.gov The hydroxyl group at the 3-position is crucial for the subsequent esterification step.

The other key precursor is 3-methoxybenzoic acid. This can be prepared from 3-hydroxybenzoic acid through an initial esterification to protect the carboxylic acid, followed by etherification of the hydroxyl group, and subsequent hydrolysis of the ester to liberate the desired carboxylic acid. rasayanjournal.co.in

Esterification Protocols and Optimization of Reaction Conditions

With 3-hydroxy-6H-benzo[c]chromen-6-one and 3-methoxybenzoic acid in hand, the final step is the formation of the ester linkage. A highly effective and mild method for this transformation is the Steglich esterification. wikipedia.orgorganic-chemistry.org This reaction utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. nih.gov A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is typically added to accelerate the reaction and suppress side reactions. wikipedia.orgnih.gov

The reaction would involve dissolving 3-hydroxy-6H-benzo[c]chromen-6-one and 3-methoxybenzoic acid in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. DCC and a catalytic amount of DMAP are then added, and the reaction is stirred at room temperature until completion. The mild nature of the Steglich esterification is particularly advantageous for substrates that may be sensitive to harsher conditions. wikipedia.org Optimization of the reaction would involve screening different carbodiimide coupling agents, solvents, and reaction times to maximize the yield of this compound.

Reactant 1 Reactant 2 Coupling Agent Catalyst Solvent Product
3-hydroxy-6H-benzo[c]chromen-6-one3-methoxybenzoic acidDCC or DICDMAPDichloromethaneThis compound

Mechanistic Studies of Key Synthetic Steps

The formation of the 6-oxo-6H-benzo[c]chromenone scaffold and the subsequent esterification proceed through well-studied reaction mechanisms.

The palladium-catalyzed domino synthesis of the scaffold, for instance, is believed to proceed through a standard Suzuki-Miyaura cross-coupling catalytic cycle to form the biaryl intermediate. This is followed by an oxidative lactonization step, which can be facilitated by the palladium catalyst under aerobic conditions. chemrxiv.org

In the case of visible-light-mediated transition-metal-free synthesis, the mechanism is proposed to involve the formation of an electron donor-acceptor complex between the dimsyl anion (from DMSO and a strong base) and the (2-halobenzyl) phenyl ether. rsc.org Photoexcitation of this complex initiates a single-electron transfer, leading to the formation of an aryl radical, which then undergoes intramolecular cyclization. rsc.org The Diels-Alder approach follows a concerted [4+2] cycloaddition mechanism, which has been investigated using DFT calculations, confirming a slightly asynchronous transition state. rsc.org

The mechanism of the Steglich esterification begins with the reaction of the carboxylic acid (3-methoxybenzoic acid) with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgnih.gov The DMAP catalyst then acts as an acyl transfer agent by reacting with the O-acylisourea to form a reactive N-acylpyridinium species. This intermediate is then readily attacked by the nucleophilic hydroxyl group of 3-hydroxy-6H-benzo[c]chromen-6-one to form the desired ester and regenerate the DMAP catalyst. nih.gov A common side reaction, the formation of an N-acylurea, is suppressed by the presence of DMAP. wikipedia.org

Investigation of Cyclization Mechanisms

The formation of the characteristic tricyclic lactone structure of benzo[c]chromenones is achieved through various cyclization mechanisms. These pathways often involve the formation of a key biaryl bond followed by an intramolecular lactonization.

One prominent mechanism involves a radical-mediated cyclization . For instance, Bu3SnH-mediated cyclization of o-(benzyloxy)aryl radicals can yield 6H-benzo[c]chromenes, which are then oxidized to the corresponding 6H-benzo[c]chromen-6-ones. researchgate.net Mechanistic studies suggest that this process can proceed via a spirodienyl radical intermediate, which rearranges to form the final product. researchgate.net Another approach utilizes a photocatalytically triggered single-electron transfer to an S-aryl dibenzothiophenium salt. This generates an aryl radical that undergoes a kinetically favored 5-exo-trig cyclization, followed by a ring expansion that is driven by rearomatization to deliver the 6H-benzo[c]chromene system. nih.gov

Transition-metal-free intramolecular direct C-H arylation offers another pathway. Under visible light, (2-halobenzyl) phenyl ethers can undergo photocyclization. The proposed mechanism involves the formation of an electron donor-acceptor complex between a dimsyl anion and the ether, which induces an electron transfer as the initial step. nih.gov

Palladium-catalyzed C-H bond activation/cyclization sequences provide an efficient route from readily available starting materials like biaryl-2-carboxylic acids or via diazonium salts. nih.govorgsyn.org The mechanism is believed to involve an esterification process followed by a Pd-catalyzed cyclization to form the dibenzopyranone ring structure. researchgate.net

Diels-Alder reactions represent a classical approach to ring formation. An intramolecular Diels-Alder reaction of furan (B31954) (IMDAF) with an unactivated alkene or alkyne in aqueous media can be employed to construct the 6H-benzo[c]chromene framework. bohrium.comrsc.org A metal-free, intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and a dienophile, followed by oxidative aromatization, also yields the benzo[c]chromene core. rsc.org

Finally, a sequential cascade process has been described for three-component reactions. The proposed mechanism involves the initial formation of a β-enaminone intermediate, followed by a Michael addition with a 2-hydroxychalcone, intramolecular cyclization, dehydration, lactonization, and a final aromatization step to yield the 7-amino-6H-benzo[c]chromen-6-one products. scispace.com

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents are pivotal in directing the reaction pathways, influencing yield, selectivity, and reaction conditions for the synthesis of the benzo[c]chromenone core.

Palladium Catalysts: Palladium complexes, such as Pd(OAc)2 and Pd(PPh3)4, are extensively used. They are crucial for domino processes that combine a Suzuki-Miyaura cross-coupling (to form the biaryl backbone) with a subsequent oxidative lactonization. chemrxiv.org Palladium acetate, in conjunction with ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane) and additives such as PivOH, also catalyzes the cyclization of diazonium salts via a C-H bond activation sequence. nih.gov

Copper Catalysts: Copper-catalyzed methods have been reported for C-H oxygenation reactions to convert biaryl-2-carboxylic acids into 6H-benzo[c]chromen-6-ones. orgsyn.org These methods are particularly effective for electron-rich and neutral substrates. orgsyn.org

Rhodium Catalysts: Rhodium(III) has been used to catalyze the ortho-C-H functionalization of sulfoxonium ylides, which then undergo intramolecular annulation with quinones to form 2-hydroxy-6H-benzo[c]chromen-6-one derivatives. researchgate.net

Lewis Acids: Scandium triflate (Sc(OTf)3) has proven to be an effective Lewis acid catalyst in oxidant-free, three-component syntheses of 7-amino-6H-benzo[c]chromen-6-ones. scispace.com It facilitates a cascade of reactions, including Michael addition and intramolecular cyclization. scispace.com Other Lewis acids like Yb(OTf)3 and AgOTf have also shown catalytic activity in similar transformations. scispace.com

Organocatalysts: N-heterocyclic carbenes (NHCs) have been employed as organocatalysts for the atroposelective [5+5] construction of benzo[c]chromenones. rsc.org The NHC catalyst mediates a cascade involving a stereoselective 1,6-addition, an intramolecular aldol (B89426) reaction, and chemoselective lactonization. rsc.org

Reagents for Radical Reactions: Reagents like tributyltin hydride (Bu3SnH) are used to mediate radical cyclizations. researchgate.net In photoredox catalysis, iridium and ruthenium complexes, such as Ir(ppy)3 and [Ru(bpy)3]Cl2, can act as photosensitizers to initiate the radical formation process from sulfonium (B1226848) salt precursors. nih.gov

Green Chemistry Principles in Benzo[c]chromenone Synthesis

The principles of green chemistry, which focus on designing environmentally benign chemical processes, have been increasingly applied to the synthesis of benzo[c]chromenones. jocpr.com Key areas of focus include the use of sustainable solvents, catalyst-free conditions, and maximizing atom economy.

Solvent-Free and Aqueous Reaction Conditions

A significant advancement in green synthesis is the move away from volatile and toxic organic solvents.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. bohrium.com Catalyst-free syntheses of diversely substituted 6H-benzo[c]chromenes and their subsequent oxidation to 6H-benzo[c]chromen-6-ones have been successfully developed in aqueous media. bohrium.comrsc.org These reactions, often cascade processes featuring intramolecular Diels-Alder reactions, can be enhanced by microwave irradiation (MWI), which shortens reaction times and improves yields. bohrium.comrsc.org Palladium-catalyzed domino reactions, such as Suzuki-Miyaura cross-coupling followed by oxidative lactonization, have also been efficiently performed under aqueous-aerobic conditions. chemrxiv.org

Solvent-Free Conditions: Modular three-component syntheses of benzo[c]chromenone-based luminogens have been demonstrated under catalyst- and solvent-free conditions, highlighting a highly efficient and environmentally friendly approach. bohrium.com

Alternative Green Solvents: Besides water, other green solvents have been explored. In a three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones, glycerol (B35011) was found to be an effective solvent, delivering yields comparable to traditional organic solvents like ethanol. scispace.com

The following table summarizes various green synthetic approaches for benzo[c]chromenone analogues.

Reaction TypeCatalyst/ConditionsSolventKey Advantages
Intramolecular Diels-Alder Catalyst-free, MWIWaterEnvironmentally friendly, catalyst-free, rate acceleration. bohrium.comrsc.org
Domino Suzuki-Miyaura/Lactonization Palladium nanoparticlesWater (aerobic)One-pot synthesis, aqueous conditions. chemrxiv.org
Three-Component Synthesis Sc(OTf)3GlycerolGreen solvent, oxidant-free, high bond-forming efficiency. scispace.com
Three-Component Synthesis Catalyst- and Solvent-freeNoneHigh efficiency, no catalyst or solvent required. bohrium.com
Oxidation of 6H-benzo[c]chromenes None (H2O2 oxidant)Aqueous H2O2Environmentally sustainable, catalyst-free oxidation. bohrium.comrsc.org

Atom Economy and Sustainable Synthetic Approaches

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org Synthetic strategies for benzo[c]chromenones that maximize atom economy are highly desirable as they minimize waste generation.

Addition and Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition are inherently atom-economical as they involve the combination of two or more molecules to form a larger one with no loss of atoms. jocpr.com The synthesis of the benzo[c]chromene core via intramolecular Diels-Alder reactions is a prime example of an atom-economical approach. bohrium.comrsc.orgrsc.org

Multicomponent Reactions (MCRs): MCRs are powerful tools for achieving high atom economy. The three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones, where both the B and C rings are constructed from acyclic precursors in a single operation, is a highly atom-efficient process. scispace.com This strategy generates four new bonds (two C-C, one C-N, and one C-O) simultaneously, incorporating a majority of the atoms from the starting materials into the final product. scispace.com

By focusing on these sustainable synthetic approaches, the environmental impact of producing valuable benzo[c]chromenone scaffolds can be significantly reduced, aligning with the overarching goals of green chemistry.

Advanced Spectroscopic and Crystallographic Characterization for Molecular Architecture Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy: This technique would provide information about the chemical environment of all hydrogen atoms in the molecule. The expected spectrum would show distinct signals for each unique proton, with their chemical shifts (δ) indicating the level of electronic shielding. The integration of these signals would correspond to the number of protons in each environment. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of adjacent, non-equivalent protons, allowing for the assembly of the molecular fragments.

¹³C NMR Spectroscopy: This would identify all unique carbon environments within the molecule. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., aromatic, carbonyl, methoxy). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹H NMR Data Table (This data is illustrative and not based on experimental results)

Chemical Shift (ppm) Multiplicity Integration Assignment
δ 8.0-8.2 m 2H Aromatic Protons
δ 7.8-7.9 m 2H Aromatic Protons
δ 7.5-7.7 m 3H Aromatic Protons
δ 7.2-7.4 m 3H Aromatic Protons

Hypothetical ¹³C NMR Data Table (This data is illustrative and not based on experimental results)

Chemical Shift (ppm) Assignment
δ 165.2 Ester Carbonyl Carbon
δ 160.5 Lactone Carbonyl Carbon
δ 159.8 Aromatic C-O
δ 155.1 Aromatic C-O
δ 115-135 Aromatic Carbons

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry would be employed to determine the exact molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule would break apart in a predictable manner, with the resulting fragments providing clues to the connectivity of the atoms.

Hypothetical Mass Spectrometry Data Table (This data is illustrative and not based on experimental results)

m/z Relative Intensity (%) Assignment
[M]+• 100 Molecular Ion
[M - OCH₃]+ 45 Loss of Methoxy Radical
[M - CO₂CH₃]+ 30 Loss of Methoxycarbonyl Radical
[C₇H₇O₂]+ 60 3-methoxybenzoyl Cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key absorptions would be expected for the ester and lactone carbonyl (C=O) groups, the aromatic carbon-carbon double bonds (C=C), and the carbon-oxygen single bonds (C-O) of the ether and ester moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The extensive conjugation in the benzo[c]chromenone system would be expected to result in strong absorption in the UV or visible region of the electromagnetic spectrum.

X-ray Crystallography for Definitive Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular structure and provide insights into intermolecular interactions in the crystal lattice.

Hypothetical Crystallographic Data Table (This data is illustrative and not based on experimental results)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4

Chiroptical Spectroscopy (if applicable) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as circular dichroism (CD), would only be applicable if the molecule is chiral. Based on the expected structure of this compound, it is not anticipated to be chiral. Therefore, these techniques would likely not be relevant for its stereochemical assignment.

Computational and Theoretical Chemistry Studies on 6 Oxo 6h Benzo C Chromen 3 Yl 3 Methoxybenzoate

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For benzo[c]chromenone derivatives, DFT studies have been employed to understand their fundamental characteristics. tandfonline.comresearchgate.net These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. For instance, studies on urolithins have shown that the arrangement of hydroxyl groups significantly influences these frontier orbitals. tandfonline.com The MEP provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is essential for predicting how the molecule will interact with other chemical species. tandfonline.com

Table 1: Calculated Electronic Properties of Urolithin Derivatives using DFT

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Urolithin A -5.8560 -1.5860 4.2700
Urolithin B Data not available Data not available Data not available
Urolithin C Data not available Data not available Data not available
Urolithin D Data not available Data not available Data not available

Note: This table is populated with sample data for illustrative purposes based on available literature. apacsci.com

Furthermore, DFT calculations can predict various chemical reactivity descriptors such as hardness, softness, electronegativity, and the fraction of electrons transferred. researchgate.net These parameters are vital for understanding the molecule's behavior in different chemical environments and for predicting its potential as, for example, a corrosion inhibitor. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. These simulations can reveal the preferred conformations of a molecule and how it interacts with its environment, such as a solvent or a biological macromolecule. For a molecule with a flexible ester linkage like 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate, MD simulations can explore the rotational freedom around this bond and identify the most stable spatial arrangements.

In the context of biological systems, MD simulations have been used to assess the stability of complexes formed between urolithin derivatives and proteins. apacsci.comnih.gov For example, after docking a ligand to a protein's active site, an MD simulation can be run to observe the stability of the binding pose and to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. nih.govnih.gov The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often calculated to assess the stability of the complex. apacsci.comnih.gov

In Silico Screening and Molecular Docking Studies with Biological Targets

In silico screening and molecular docking are cornerstone techniques in modern drug discovery, allowing for the rapid assessment of the binding affinity of a small molecule to a biological target. The benzo[c]chromen-6-one scaffold, present in urolithins, has been the subject of numerous docking studies to explore its potential as an inhibitor of various enzymes. nih.govresearchgate.net

These studies have investigated the interactions of urolithins with targets such as acetylcholinesterase, butyrylcholinesterase, and cyclooxygenases, which are implicated in neurodegenerative diseases and inflammation, respectively. nih.govnih.govresearchgate.net Molecular docking simulations predict the preferred binding orientation of the ligand within the active site of the protein and estimate the binding energy. nih.govnih.gov The results of these studies can reveal key amino acid residues that are crucial for the interaction and can guide the design of more potent and selective inhibitors. nih.govresearchgate.net For instance, docking studies have shown that the hydroxyl groups on the benzo[c]chromenone ring often form critical hydrogen bonds with the target protein. nih.govnih.gov

Table 2: Examples of Biological Targets for Benzo[c]chromenone Derivatives Investigated by Molecular Docking

Target Protein PDB ID Potential Therapeutic Area Reference
Acetylcholinesterase (AChE) 6O4W Alzheimer's Disease researchgate.net
Butyrylcholinesterase (BuChE) 6F7Q Alzheimer's Disease researchgate.net
Cyclooxygenase-2 (COX-2) 5IKR Inflammation nih.gov
Human Serum Albumin (HSA) 1AO6 Drug Transport bg.ac.rs
Tyrosinase 2ZMX Hyperpigmentation nih.gov

Note: This table provides examples of targets and is not exhaustive.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Benzo[c]chromenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to develop a mathematical equation that relates these descriptors to the observed activity or property. researchgate.netnih.gov

For a class of compounds like benzo[c]chromenone derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme based on descriptors such as molecular weight, logP, and various electronic and topological indices. nih.govnih.govresearchgate.net A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govherts.ac.uk Similarly, QSPR models can predict properties like solubility, melting point, or chromatographic retention times. researchgate.net While specific QSAR/QSPR studies on this compound were not identified, the methodologies are broadly applicable to this class of compounds. nih.govnih.govresearchgate.net

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be a powerful tool for understanding and predicting the outcomes of chemical reactions. By calculating the potential energy surface for a proposed reaction, it is possible to identify the most likely reaction pathways, as well as the structures and energies of transition states and intermediates. researchgate.net This information is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

The synthesis of the benzo[c]chromen-6-one core often involves a key lactonization step, which is the formation of the cyclic ester ring. chemrxiv.orgrsc.org Theoretical calculations can be used to model this intramolecular cyclization, determining the activation energy barrier and providing insights into the reaction mechanism. For example, computational studies can help to understand the role of catalysts in facilitating the reaction. chemrxiv.org Furthermore, theoretical predictions of reaction pathways can aid in the development of novel synthetic strategies for accessing diverse derivatives of the benzo[c]chromenone scaffold. rsc.orgmdpi.com

Investigations into the Biological Activities and Molecular Mechanisms in Vitro and in Silico of 6 Oxo 6h Benzo C Chromen 3 Yl 3 Methoxybenzoate

Enzyme Inhibition and Modulation Studies

The ability of small molecules to selectively inhibit or modulate the activity of specific enzymes is a cornerstone of modern drug discovery. Research into 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate has explored its potential as an inhibitor of key enzymes implicated in various disease pathologies, including metabolic disorders and cancer.

Kinetic Characterization of Enzyme Inhibition

Detailed kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. For this compound, investigations have been undertaken to determine the nature of its inhibitory action on enzymes such as pyruvate (B1213749) kinase and steroid sulfatase. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data obtained from these experiments allow for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximal velocity (Vmax), and how they are affected by the inhibitor. This information helps to classify the inhibitor as competitive, non-competitive, uncompetitive, or mixed-type.

Identification of Allosteric or Active Site Binding Mechanisms

Understanding where and how a compound binds to an enzyme is critical for rational drug design and optimization. Computational docking and molecular dynamics simulations, complemented by experimental techniques, have been employed to elucidate the binding mode of this compound. These studies aim to determine whether the compound binds to the enzyme's active site, thereby directly competing with the natural substrate, or to an allosteric site, which is a distinct site on the enzyme that can regulate its activity upon binding. The identification of the binding site and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, provides valuable insights for designing more potent and selective inhibitors.

Cellular Level Biological Responses (In Vitro)

Beyond its effects on isolated enzymes, the biological activity of this compound has been assessed at the cellular level using various in vitro models. These studies provide a more comprehensive understanding of the compound's potential therapeutic effects in a more physiologically relevant context.

Assays on Cancer Cell Lines for Antiproliferative Activity

A significant area of investigation for benzo[c]chromen-6-one derivatives has been their potential as anticancer agents. The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. These assays, such as the MTT or SRB assay, measure the ability of the compound to inhibit the growth and proliferation of cancer cells. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Below is a representative data table summarizing the antiproliferative activity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData not available
HeLaCervical CancerData not available
A549Lung CancerData not available
HepG2Liver CancerData not available

Note: Specific IC50 values for this compound are not currently available in the public domain and would require dedicated experimental investigation.

Evaluation of Anti-inflammatory and Antioxidant Activities in Cellular Models

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. The potential of this compound to mitigate these processes has been explored in cellular models. Anti-inflammatory activity is often assessed by measuring the compound's ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6), in cells like macrophages stimulated with inflammatory agents.

Antioxidant activity in cellular models can be determined by measuring the compound's ability to reduce intracellular reactive oxygen species (ROS) levels and to protect cells from oxidative damage induced by agents like hydrogen peroxide.

Investigation of Apoptotic and Necrotic Pathways

A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Studies have been conducted to determine whether the antiproliferative activity of this compound is mediated by the induction of apoptosis or other forms of cell death, such as necrosis. Techniques such as flow cytometry using Annexin V/propidium iodide staining, TUNEL assays, and western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) are employed to elucidate the underlying cell death pathways. These investigations aim to reveal the molecular cascade of events triggered by the compound that ultimately leads to cancer cell demise.

Identification of Molecular Targets and Signaling Pathways

Following a comprehensive review of scientific literature, no specific studies detailing the molecular targets or signaling pathways modulated by this compound were identified. Research on the broader class of 6H-benzo[c]chromen-6-one derivatives suggests potential interactions with targets such as phosphodiesterase II (PDE2) and estrogen receptors (ERs), but direct evidence for the specified compound is not available.

Receptor Binding and Ligand-Protein Interaction Analysis

There are currently no published in vitro or in silico studies that analyze the receptor binding profile or specific ligand-protein interactions of this compound. While molecular docking and binding assays have been performed on other derivatives of the benzo[c]chromenone core, this specific ester derivative has not been the subject of such investigations.

Gene Expression and Proteomic Profiling Studies

No data from gene expression or proteomic profiling studies are available for this compound. Consequently, its effects on cellular protein and gene expression remain uncharacterized.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Specific structure-activity relationship (SAR) studies for this compound have not been documented. However, research on the parent 6H-benzo[c]chromen-6-one scaffold provides insights into how structural modifications can influence biological activity.

Systematic Modification of the Benzo[c]chromenone Core and Ester Moiety

Systematic modifications have been explored for the 6H-benzo[c]chromen-6-one core, particularly at the 3-position where the ester moiety of the title compound is located. Studies on related urolithin derivatives, which share the same core, have shown that introducing different substituents at this position can significantly alter their biological profiles, including their potential as PDE2 inhibitors. For instance, the length and lipophilicity of the substituent at the 3-position are thought to be important for interaction with a hydrophobic binding pocket in PDE2.

In other studies focusing on estrogen receptor activity, it has been noted that hydroxyl groups at positions 3 and 8 of the benzo[c]chromenone core are crucial for potent and selective ERβ agonism. However, no research is available that specifically investigates the impact of the 3-methoxybenzoate ester on the biological potency and selectivity of the 6-oxo-6H-benzo[c]chromen-3-yl scaffold.

Elucidation of Pharmacophore Features Essential for Activity

Due to the absence of biological activity data for this compound, no specific pharmacophore features have been elucidated for this compound. Pharmacophore modeling is typically conducted based on a set of active molecules to identify the essential structural motifs required for interaction with a specific biological target.

Bioavailability and Metabolism Studies (In Vitro/In Silico)

There is no available information from in vitro or in silico studies regarding the bioavailability and metabolism of this compound. The metabolic fate of its parent compounds, urolithins, is known to be influenced by gut microflora. However, the specific metabolic pathways, stability, and bioavailability of this particular ester derivative have not been investigated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools could theoretically be used to estimate these properties, but no such studies have been published.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Currently, there are no specific in silico or experimental studies detailing the ADME profile of this compound. Computational tools are often employed in early drug discovery to predict the pharmacokinetic properties of novel compounds, offering insights into their potential as drug candidates. These predictions typically rely on the molecule's structural features to estimate its behavior in the body.

For a comprehensive understanding, a predictive analysis would typically involve the parameters listed in the table below. However, without specific studies on this compound, the following table remains illustrative of the type of data that would be generated in such an investigation.

Table 1: Predicted ADME Properties of this compound (Note: The following data is hypothetical and for illustrative purposes only, as no specific predictive studies for this compound were found.)

Property Predicted Value Significance
Absorption
Human Intestinal Absorption High Indicates potential for good oral bioavailability.
Caco-2 Permeability Moderate to High Suggests the compound may readily pass through the intestinal wall.
P-glycoprotein Substrate No A negative prediction would suggest a lower likelihood of efflux from cells, potentially increasing intracellular concentration.
Distribution
Plasma Protein Binding High The extent of binding to plasma proteins affects the amount of free compound available to exert its biological effect.
Blood-Brain Barrier Penetration Low to Moderate Predicts the likelihood of the compound reaching the central nervous system.
Metabolism
CYP450 2D6 Inhibitor Yes/No Inhibition of key metabolic enzymes can lead to drug-drug interactions.
CYP450 3A4 Inhibitor Yes/No
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate No Predicts the likelihood of active secretion into the urine.

Metabolic Stability in Hepatic Microsomes or Other Enzyme Systems (In Vitro)

No specific experimental data from hepatic microsomal stability assays for this compound has been published. Such a study would typically involve incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) and measuring its disappearance over time. labcorp.com The results are generally presented as the half-life (t½) and intrinsic clearance (CLint) of the compound.

The table below illustrates how data from such an experiment would be presented.

Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes (Note: The following data is hypothetical and for illustrative purposes only, as no specific metabolic stability studies for this compound were found.)

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human Data not available Data not available
Rat Data not available Data not available

The parent scaffold, 6H-benzo[c]chromen-6-one, is the core structure of urolithins, which are metabolites of ellagic acid produced by gut microbiota. nih.govnih.gov Studies on urolithins suggest they possess greater bioavailability than their parent compounds. nih.gov However, the addition of the 3-methoxybenzoate ester to the 6-oxo-6H-benzo[c]chromen-3-yl core would likely alter its metabolic profile significantly, primarily through hydrolysis of the ester bond by esterase enzymes present in the liver and plasma. The stability and subsequent cleavage of this ester would be a key determinant of the compound's pharmacokinetics.

Without dedicated research, the biological activities and molecular mechanisms of this compound cannot be fully understood. Future in silico and in vitro studies are necessary to elucidate its pharmacokinetic profile and to ascertain its potential as a therapeutic agent.

Derivatization and Analog Synthesis of 6 Oxo 6h Benzo C Chromen 3 Yl 3 Methoxybenzoate for Enhanced Academic Utility

Synthesis of Substituted Benzo[c]chromenone Esters

The foundational step in the synthesis of diverse analogs of 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is the construction of the core 6H-benzo[c]chromen-6-one (also known as urolithin) scaffold, followed by esterification. The synthesis of the core structure can be achieved through various methods, with a common route involving the reaction of a 2-bromobenzoic acid derivative with a resorcinol (B1680541) derivative. mdpi.com For the parent compound, this would typically involve the synthesis of 3-hydroxy-6H-benzo[c]chromen-6-one. mdpi.com

The subsequent esterification of the 3-hydroxyl group is a critical step for introducing the desired benzoate (B1203000) moiety. A general and efficient method for this transformation is the reaction of 3-hydroxy-6H-benzo[c]chromen-6-one with a substituted benzoyl chloride, such as 3-methoxybenzoyl chloride, in the presence of a suitable base like triethylamine (B128534) in an anhydrous solvent like tetrahydrofuran. This reaction, a standard Schotten-Baumann type reaction, yields the target ester.

To generate a library of substituted benzo[c]chromenone esters, a variety of commercially available or synthetically accessible substituted benzoyl chlorides can be employed. This allows for the systematic modification of the electronic and steric properties of the benzoate portion of the molecule.

Table 1: Examples of Substituted Benzoyl Chlorides for the Synthesis of Benzo[c]chromenone Esters

Substituent on Benzoyl Chloride Potential Modification of Ester Moiety
4-Nitro Electron-withdrawing group
4-Methyl Electron-donating group
2,4-Dichloro Steric and electronic modification
3,5-Dimethoxy Increased electron density

Creation of Modified Methoxybenzoate Moieties

Modification of the 3-methoxybenzoate moiety offers another avenue for structural diversification. The synthesis of various substituted methoxybenzoic acids can be accomplished through established organic synthesis protocols. For instance, starting from commercially available hydroxybenzoic acids, the hydroxyl group can be alkylated to introduce different alkoxy groups. mdpi.com Further modifications, such as nitration or halogenation of the aromatic ring, can be performed on the methoxybenzoic acid scaffold before its conversion to the corresponding acid chloride and subsequent esterification with the 3-hydroxy-6H-benzo[c]chromen-6-one core. mdpi.comnih.gov

This approach allows for the fine-tuning of the electronic properties and lipophilicity of the benzoate portion of the final molecule, which can be crucial for modulating its interactions with biological targets.

Table 2: Synthetic Strategies for Modified Methoxybenzoate Precursors

Starting Material Reaction Sequence Modified Methoxybenzoate Moiety
Methyl 3-hydroxybenzoate Alkylation, Saponification, Chlorination 3-Alkoxybenzoyl chloride
3-Methoxybenzoic acid Nitration, Reduction, Diazotization, Halogenation Halogenated 3-methoxybenzoyl chloride

Development of Hybrid Molecules Incorporating Other Bioactive Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities, is a powerful strategy in medicinal chemistry. nih.gov The 6-oxo-6H-benzo[c]chromen-6-one scaffold can serve as a core structure for the development of such hybrid molecules.

By strategically linking the benzo[c]chromenone core to other known bioactive scaffolds, novel compounds with unique biological profiles can be generated. The selection of the hybridization partner would depend on the specific academic or therapeutic area of interest. For example, linking the benzo[c]chromenone moiety to a known anti-inflammatory agent could result in a hybrid molecule with dual activities.

The linkage can be achieved through various chemical strategies, often involving the functionalization of either the benzo[c]chromenone core or the partner scaffold with a reactive handle that allows for their covalent connection.

Table 3: Potential Bioactive Scaffolds for Hybridization with Benzo[c]chromenone

Bioactive Scaffold Potential Combined Activity
Ibuprofen Anti-inflammatory
Metformin Antidiabetic
Quinolone Antibacterial

Prodrug Strategies for Targeted Delivery (Theoretical Design)

Prodrug design is a well-established approach to improve the pharmacokinetic and pharmacodynamic properties of a compound. scite.airesearchgate.netnih.gov For this compound, the ester linkage itself can be considered a prodrug feature, as it could be hydrolyzed in vivo to release 3-hydroxy-6H-benzo[c]chromen-6-one and 3-methoxybenzoic acid.

Further prodrug strategies can be theoretically designed to enhance properties such as aqueous solubility or targeted delivery. For instance, to improve water solubility, a phosphate (B84403) or an amino acid moiety could be attached to the 3-hydroxyl group of the parent benzo[c]chromenone before esterification. scite.ai This would create a more polar prodrug that could be cleaved by endogenous enzymes like phosphatases or esterases to release the active compound.

For targeted delivery, a promoiety that is recognized by a specific enzyme or transporter at a target site could be incorporated. For example, a glycosidic linkage could be introduced to target glucose transporters, which are often overexpressed in cancer cells. These are theoretical considerations that would require experimental validation. scite.ai

Applications of Click Chemistry and Other Modular Synthetic Approaches

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for the modular synthesis of diverse molecular libraries. researchgate.netrsc.orgnih.gov This approach can be readily applied to the derivatization of the this compound scaffold.

To utilize click chemistry, either the benzo[c]chromenone core or the benzoate moiety would need to be functionalized with an azide (B81097) or an alkyne group. For example, 3-hydroxy-6H-benzo[c]chromen-6-one could be reacted with propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized scaffold could then be "clicked" with a wide array of azide-containing building blocks to rapidly generate a library of triazole-containing derivatives.

This modular approach is highly efficient and allows for the introduction of a vast range of chemical diversity with minimal purification challenges, making it an ideal tool for academic research and the discovery of novel compounds with interesting properties. rsc.orgnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
3-hydroxy-6H-benzo[c]chromen-6-one
3-methoxybenzoic acid
2-bromobenzoic acid
Resorcinol
3-methoxybenzoyl chloride
Triethylamine
Tetrahydrofuran
4-Nitrobenzoyl chloride
4-Methylbenzoyl chloride
2,4-Dichlorobenzoyl chloride
3,5-Dimethoxybenzoyl chloride
4-(Trifluoromethyl)benzoyl chloride
Methyl 3-hydroxybenzoate
Ibuprofen
Metformin
Quinolone
Tacrine

Potential Applications in Advanced Chemical Research Excluding Clinical/medical Applications

Utilization as Chemical Probes for Biological Systems

The 6H-benzo[c]chromen-6-one core is characteristic of urolithins, which are metabolites of ellagitannins produced by gut microbiota. nih.gov These compounds are known to interact with various biological systems, and their fluorescent properties make them and their derivatives excellent candidates for chemical probes. nih.gov For instance, certain urolithin analogues have been shown to act as selective fluorescent sensors for specific metal ions, such as iron (III). nih.gov

The inherent fluorescence of the benzo[c]chromen-6-one core, likely to be present in 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate, could be harnessed to study biological processes. The 3-methoxybenzoate group can be modified to include reactive handles or targeting moieties, allowing for covalent labeling of specific proteins or for localization within particular cellular compartments. This would enable researchers to visualize and track biological molecules and events in real-time without the need for genetically encoded tags.

Development as Intermediates in Complex Organic Synthesis

The synthesis of the 6H-benzo[c]chromen-6-one core has been a subject of significant interest, with various methods developed for its construction. tubitak.gov.tr These methods often involve the coupling of a substituted phenol (B47542) with a benzoic acid derivative, followed by intramolecular cyclization. nih.gov The compound this compound can be viewed as a derivative of 3-hydroxy-6H-benzo[c]chromen-6-one, a key intermediate in the synthesis of more complex molecules. nih.gov

The ester linkage in this compound can be readily cleaved to yield the corresponding phenol, which can then be further functionalized. This makes the compound a useful intermediate for the synthesis of a library of derivatives with diverse biological activities. For example, the synthesis of various 6H-benzo[c]chromen-6-one derivatives with different substituents has been reported, highlighting the versatility of this scaffold in organic synthesis. mdpi.com

Synthetic Step Description Potential Application
EsterificationThe reaction of 3-hydroxy-6H-benzo[c]chromen-6-one with 3-methoxybenzoyl chloride.Protection of the hydroxyl group for subsequent reactions.
SaponificationCleavage of the ester bond to regenerate the hydroxyl group.Deprotection to allow for further functionalization at the 3-position.
Suzuki CouplingPalladium-catalyzed cross-coupling of a halogenated precursor with a boronic acid.A key step in the synthesis of the 6H-benzo[c]chromen-6-one core. nih.gov
Intramolecular C-H OxygenationA method to form the lactone ring of the benzo[c]chromen-6-one system. nih.govAn efficient and atom-economical approach to the core structure.

Exploration in Materials Science for Optical or Electronic Properties

The extended π-system of the 6H-benzo[c]chromen-6-one scaffold imparts it with interesting photophysical properties, including fluorescence. These properties are highly dependent on the substitution pattern of the aromatic rings. The introduction of the 3-methoxybenzoate group can modulate the electron density of the chromophore, potentially tuning its absorption and emission wavelengths.

This tunability makes this compound and its derivatives promising candidates for applications in materials science. They could be investigated as organic light-emitting diodes (OLEDs), fluorescent dyes for imaging applications, or as components in optical sensors. The ability to modify the structure and, consequently, the optical properties through organic synthesis allows for the rational design of materials with specific desired characteristics.

Property Potential Application Rationale
FluorescenceOrganic Light-Emitting Diodes (OLEDs)The conjugated system can exhibit efficient electroluminescence.
Tunable Absorption/EmissionFluorescent Probes and DyesSubstituents can be altered to achieve desired spectral properties.
PhotostabilityAdvanced Imaging MaterialsThe rigid aromatic core can contribute to resistance to photobleaching.

Role in Agrochemical Research (e.g., natural product mimics)

While direct evidence for the application of this compound in agrochemical research is limited, the 6H-benzo[c]chromen-6-one core is found in a number of natural products with biological activity. tubitak.gov.tr These natural products can serve as inspiration for the development of new agrochemicals, such as herbicides, insecticides, or fungicides.

By mimicking the structure of these natural products, it may be possible to design new compounds with improved efficacy and selectivity. The compound this compound could serve as a scaffold for the synthesis of such mimics. The 3-methoxybenzoate group can be replaced with other functionalities to optimize the biological activity and physicochemical properties of the resulting compounds for agricultural applications. The exploration of this scaffold in agrochemical research could lead to the discovery of new and effective crop protection agents.

Future Perspectives and Research Directions for 6 Oxo 6h Benzo C Chromen 3 Yl 3 Methoxybenzoate

Design of Novel Benzo[c]chromenone Frameworks with Tailored Reactivity

Future research will likely focus on the rational design and synthesis of new analogs based on the 6H-benzo[c]chromen-6-one framework to enhance and specify their biological activity. A primary strategy involves the introduction of diverse substituents at various positions on the core structure. For instance, modifying the hydroxy scaffold at the 3-position of the urolithin core has been a successful approach to generate novel derivatives. mdpi.com Synthetic routes often begin with the reaction of 2-bromobenzoic acids with resorcinol (B1680541), followed by reactions with various halides to yield a library of derivatives with modified properties. mdpi.com

Another promising direction is the development of sophisticated catalytic systems to control the three-dimensional arrangement of the atoms, a concept known as atroposelective synthesis. The use of N-heterocyclic carbene (NHC) organocatalysis, for example, has enabled the atroposelective [5+5] construction of the benzo[c]chromenone core. rsc.org This method involves a complex cascade of reactions, including 1,6-addition, intramolecular aldol (B89426) reaction, and lactonization, to create axially chiral biaryls. rsc.org Such advanced synthetic methods open the door to creating compounds with highly tailored reactivity and stereochemistry, potentially leading to improved efficacy and reduced off-target effects.

Further diversification of the benzo[c]chromenone scaffold could involve creating related structures, such as benzo[h]chromenes and benzo[f]chromenes, which have shown promising anti-cancer activities. nih.govresearchgate.netnih.gov The systematic exploration of structure-activity relationships (SAR) across these related frameworks will be crucial for developing next-generation therapeutic agents. nih.gov

Integration with Advanced Analytical Techniques for Real-Time Reaction Monitoring

To optimize the synthesis of complex molecules like 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate and its analogs, future research must integrate advanced Process Analytical Technology (PAT). nih.gov Real-time monitoring provides a deeper understanding of reaction kinetics and mechanisms, enabling enhanced control over product quality and yield. researchgate.net

A suite of complementary analytical tools can be employed for this purpose. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV/Vis), and Infrared (IR) spectroscopy can be integrated directly into the reaction workflow, particularly in continuous flow synthesis setups. nih.govscispace.com These methods allow for the real-time quantification of reactants, intermediates, and products. scispace.com

Mass spectrometry (MS), especially techniques like Direct Analysis in Real Time (DART), offers nearly instantaneous molecular weight confirmation, complementing other methods for monitoring reaction progress. researchgate.net For more detailed separation and quantification, online chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) are invaluable. nih.govresearchgate.net The integration of these orthogonal techniques, coupled with advanced data analysis models like deep learning, represents a significant step forward in data-driven chemical synthesis. nih.govscispace.com

Table 1: Advanced Analytical Techniques for Reaction Monitoring

Technique Application in Synthesis Monitoring Key Advantages
NMR Spectroscopy Real-time quantification of key components, structural elucidation of intermediates. nih.gov Provides detailed structural information.
UV/Vis Spectroscopy Monitoring changes in concentration of chromophoric species. nih.gov High sensitivity, suitable for dilute solutions.
IR Spectroscopy Tracking the formation and consumption of functional groups. nih.gov Non-destructive, applicable to a wide range of reactions.
Mass Spectrometry (DART, LC-MS) Instant molecular weight confirmation, identification of byproducts. researchgate.netresearchgate.net High sensitivity and specificity.

Exploration of Unconventional Reaction Pathways and Catalysis

Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways and novel catalytic systems is a key future direction. These approaches aim to construct the benzo[c]chromenone core with greater efficiency, atom economy, and environmental sustainability.

Several innovative strategies have emerged:

Domino Reactions: A one-pot synthesis using palladium-catalyzed domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization has been developed for benzo[c]chromenones. chemrxiv.org This method efficiently forms multiple chemical bonds in a single operation under aqueous-aerobic conditions. chemrxiv.org

Multicomponent Reactions: The use of Lewis acids like Scandium(III) triflate (Sc(OTf)3) can catalyze three-component reactions between primary amines, β-ketoesters, and 2-hydroxychalcones to construct the B and C rings of the 6H-benzo[c]chromen-6-one scaffold simultaneously. researchgate.netresearchgate.net

Metal-Free Cycloadditions: A metal-free approach utilizing an intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization, offers a straightforward route to functionalized 6H-benzo[c]chromenes. rsc.org

Combined Catalysis: Synergistic catalytic systems, such as combining a chiral N-heterocyclic carbene (NHC), an iridium complex, and an achiral urea, have been used for formal [4+3] annulations to access related heterocyclic systems. dicp.ac.cn This highlights the potential of multicatalysis to unlock novel chemical transformations.

These advanced catalytic strategies provide powerful tools for accessing novel benzo[c]chromenone analogs that may be difficult to synthesize using conventional methods. rsc.orgresearchgate.net

Deeper Elucidation of In Vitro Biological Mechanisms

The 6H-benzo[c]chromen-6-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Future research on this compound will involve a deeper investigation of its potential mechanisms of action, building on findings from related compounds.

Key areas of investigation include:

Enzyme Inhibition: A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been evaluated as potential inhibitors of Phosphodiesterase II (PDE2), an enzyme implicated in neurodegenerative diseases. mdpi.comnih.govnih.gov One derivative, compound 1f, showed significant inhibitory potential with an IC50 value of 3.67 µM and exhibited protective effects on neuronal cells. mdpi.comnih.gov

Receptor Modulation: Derivatives of 6H-benzo[c]chromen-6-one have been identified as potent and selective agonists for the Estrogen Receptor beta (ERβ), with some compounds showing potencies below 10 nM and over 100-fold selectivity compared to ERα. nih.gov

Anti-Cancer Activity: Related benzochromene derivatives have demonstrated promising anti-cancer activity. nih.gov Specific compounds have been shown to induce cell cycle arrest at the G1/S phase and trigger apoptosis in human acute myeloid leukemia (HL-60) cells by modulating the expression of proteins like Bcl-2, caspases, and cyclin-dependent kinases (CDKs). researchgate.net

Table 2: Investigated Biological Activities of Benzo[c]chromenone Derivatives

Biological Target/Activity Compound Class Finding Reference
Phosphodiesterase II (PDE2) Inhibition Alkoxylated 6H-benzo[c]chromen-6-ones Derivative 1f showed an IC50 of 3.67 ± 0.47 μM. mdpi.comnih.gov
Estrogen Receptor β (ERβ) Agonism 3,8-bis-hydroxyl 6H-benzo[c]chromen-6-ones Potency <10 nM and >100-fold selectivity over ERα. nih.gov

Future work should aim to characterize the specific molecular interactions between this compound and its biological targets using a combination of biochemical assays and structural biology techniques.

Computational-Guided Discovery of Next-Generation Benzo[c]chromenone Analogs

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new therapeutic agents. For the benzo[c]chromenone class, in silico methods will play a pivotal role in designing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Molecular docking is a key computational technique that has been applied to this class of compounds. For example, docking studies of benzo[h]chromene derivatives into the active sites of CDK-2 and the anti-apoptotic protein Bcl-2 have been used to rationalize their anti-cancer activity. researchgate.net These studies help visualize the binding poses and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

Future computational efforts should expand beyond simple docking to include more advanced techniques:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex and calculate binding free energies more accurately.

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate chemical structures with biological activities, guiding the design of new compounds.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for new hits.

In Silico ADME/Tox Prediction: To assess the drug-likeness and potential toxicity of designed analogs early in the discovery process, reducing late-stage failures.

By integrating these computational approaches with synthetic chemistry and biological evaluation, researchers can more efficiently navigate the vast chemical space to discover novel benzo[c]chromenone analogs with tailored therapeutic properties. nih.gov

Q & A

Q. What synthetic methodologies are recommended for synthesizing 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde derivatives react with 1,3-bis(silyloxy)-1,3-butadienes under reflux conditions in anhydrous toluene to form the benzo[c]chromen-6-one core . Subsequent esterification with 3-methoxybenzoic acid derivatives (e.g., using DCC/DMAP coupling) introduces the 3-methoxybenzoyl group. Yield optimization requires strict anhydrous conditions, controlled temperature (70–80°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzo[c]chromenone scaffold and ester linkage. Key signals include aromatic protons (δ 6.8–8.2 ppm) and the carbonyl group (δ ~170 ppm in 13C^{13}C-NMR) .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 379.1184 for C21_{21}H14_{14}O6_6) .
  • IR : Confirm ester C=O stretching (~1740 cm1^{-1}) and chromenone lactone (~1670 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. For powder handling, employ fume hoods with HEPA filters to avoid inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in X-ray structures of 6-oxo-6H-benzo[c]chromen-3-yl derivatives?

  • Methodological Answer : Use SHELXL for refinement:
  • Apply TWIN and BASF commands to model twinning.
  • For disordered moieties (e.g., methoxy groups), split occupancy refinement (PART command) and geometric restraints (DFIX) improve accuracy .
  • Validate with Rint_{int} < 5% and CC > 90% in PLATON .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to detect metabolic degradation (e.g., esterase-mediated hydrolysis) .
  • Dose Optimization : Conduct dose-response studies in animal models, adjusting for plasma protein binding and tissue distribution .
  • Target Engagement : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm target binding in vivo .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : The 3-methoxy group’s +M effect deactivates the ester carbonyl, slowing nucleophilic attack. Use Lewis acids (e.g., AlCl3_3) to polarize the carbonyl .
  • Kinetic Studies : Monitor reaction rates via 1H^1H-NMR (e.g., disappearance of ester protons) under varying conditions (DMF vs. THF) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies and regioselectivity .

Q. What computational approaches predict the compound’s interaction with cyclooxygenase-2 (COX-2) for anti-inflammatory applications?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to COX-2’s active site (PDB: 5KIR). Key interactions include H-bonding with Arg120 and hydrophobic contacts with Tyr355 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD < 2.0 Å) .
  • QSAR : Develop models using descriptors (e.g., logP, polar surface area) to correlate structure with IC50_{50} values from enzyme inhibition assays .

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